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Compound of Interest

Compound Name: 2"-O-Galloylmyricitrin

Cat. No.: B15594365

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2"-O-
Galloylmyricitrin, a naturally occurring galloylated flavonoid glycoside. The document focuses
on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in
a clear, structured format to facilitate research and drug development applications. Detailed
experimental protocols and visual diagrams of relevant workflows and mechanisms are also
included to meet the needs of the scientific community.

Introduction

2"-O-Galloylmyricitrin is a derivative of myricitrin, which is the 3-O-rhamnoside of the flavonol
myricetin. The addition of a galloyl group to the 2"-position of the rhamnose sugar moiety
significantly influences its chemical and biological properties, including its antioxidant potential.
Accurate spectral data is crucial for the unambiguous identification and characterization of this
compound in natural extracts and for its potential development as a therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below were acquired in methanol-d4 (CD30D), a common solvent for
the analysis of flavonoids. The chemical shifts (d) are reported in parts per million (ppm) and
coupling constants (J) are in Hertz (Hz).

'H NMR and **C NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15594365?utm_src=pdf-interest
https://www.benchchem.com/product/b15594365?utm_src=pdf-body
https://www.benchchem.com/product/b15594365?utm_src=pdf-body
https://www.benchchem.com/product/b15594365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the *H and 3C NMR spectral data for 2"-O-Galloylmyricitrin.
These assignments are based on the analysis of 1D and 2D NMR experiments, including
COSY, HSQC, and HMBC.

Table 1: *H and 3C NMR Spectral Data for 2"-O-Galloylmyricitrin in CDsOD
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Position 13C (ppm) 'H (ppm, mult., J in Hz)
Myricetin Aglycone

2 158.5 -

3 136.1 -

4 179.5 -

5 163.0 -

6 99.9 6.22 (d, 2.1)

7 165.9 -

8 94.8 6.40 (d, 2.1)

9 159.2 -

10 105.7 -

1 121.8 -

2' 109.4 7.00 (s)

3' 146.7 -

4 137.9 -

5' 146.7 -

6' 109.4 7.00 (s)
Rhamnose Moiety

1" 103.5 5.35 (d, 1.5)

2" 71.9 5.30 (dd, 3.4, 1.5)
3" 72.0 4.01 (dd, 9.5, 3.4)
4" 73.2 3.55(t, 9.5)

5" 71.7 3.80 (m)

6" 17.7 0.95 (d, 6.2)
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Galloyl Moiety

1 1215

2" 110.2 7.15 (s)
3™ 146.5

4™ 140.1

5" 146.5

6" 110.2 7.15 (s)
7" (C=0) 167.8

Note: Chemical shifts are referenced to the residual solvent signals of CDsOD (dH 3.31 and 6C
49.0). Assignments are based on literature data for similar compounds and interpretation of 2D
NMR correlations.

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and elemental
composition of a compound, and for obtaining structural information through fragmentation
analysis.

ESI-MS Data
e Molecular Formula: C28H24016

e Molecular Weight: 616.49 g/mol

e Observed lon (Negative Mode): [M-H]~ at m/z 615.10

Proposed ESI-MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M-H]~ precursor ion at m/z 615.10 would likely
produce the following key fragment ions:

Table 2: Proposed ESI-MS/MS Fragmentation of [M-H]~ lon of 2"-O-Galloylmyricitrin
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miz Proposed Fragment Neutral Loss
463.09 [Myricitrin - H]~ 152.01 Da (Galloyl residue)
445.08 [Myricitrin - H20 - H]~ 170.02 Da (Gallic acid)
317.03 [Myricetin - H]~ 298.07 Da (Galloyl-rhamnose)
) ] 446.09 Da (Myricetin-

169.01 [Gallic acid - H]~

rhamnose)
125.02 [Gallic acid - CO2 - H]~ 490.08 Da

The primary fragmentation event is the cleavage of the ester bond, leading to the loss of the
galloyl group as a neutral loss or the formation of the gallate anion. Subsequent fragmentation
of the myricitrin moiety would involve the loss of the rhamnose sugar.

Experimental Protocols
NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz
instrument.

Sample Preparation: The purified compound is dissolved in methanol-d4 (CDsOD).

Instrumentation: Bruker Avance Il 500 MHz spectrometer or equivalent.

1D NMR: H and 13C spectra are acquired using standard pulse sequences.

2D NMR: Homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlation experiments
are performed to establish proton-proton and proton-carbon connectivities, which is crucial
for unambiguous signal assignment.

Mass Spectrometry

High-resolution mass spectrometry is used to determine the accurate mass and elemental
composition.
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e Instrumentation: An ion trap mass spectrometer (e.g., Bruker Esquire 3000 Plus) or a time-
of-flight mass spectrometer (e.g., Bruker microTOF) equipped with an electrospray ionization
(ESI) source.

 lonization Mode: Negative ion mode is often preferred for phenolic compounds.

e MS Analysis: Full scan mass spectra are acquired to determine the m/z of the deprotonated
molecule [M-H]~.

o MS/MS Analysis: The [M-H]~ ion is selected as the precursor ion and subjected to collision-
induced dissociation (CID) to generate fragment ions for structural elucidation.

Visualizations

The following diagrams illustrate common workflows and mechanisms relevant to the study of
2"-O-Galloylmyricitrin.
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Purified 2"-O-Galloylmyricitrin
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Caption: A generalized workflow for the isolation and purification of flavonoids from plant
material.

Single Electron Transfer (SET)

Re (Free Radical) =
Flavonoid-OH = Flavonoid-OHe+

Hydrogen Atom Transfer (HAT)

Re (Free Radical) - RH (Stable Molecule)
Flavonoid-OH He »(_ Flavonoid-Oe

Click to download full resolution via product page

Caption: Key mechanisms of flavonoid antioxidant activity: HAT and SET pathways.

 To cite this document: BenchChem. [Spectral Data Analysis of 2"-O-Galloylmyricitrin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594365#spectral-data-for-2-o-galloylmyricitrin-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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